molecular formula C21H17N3O2 B6087708 2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol

2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol

Cat. No.: B6087708
M. Wt: 343.4 g/mol
InChI Key: AXYNCFYVVYMKSK-UHFFFAOYSA-N
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Description

2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a phthalazine ring system substituted with a methoxyphenyl group and an amino phenol moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine ring system. The final step involves the coupling of the phthalazine derivative with 2-aminophenol under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and an amino phenol moiety allows for diverse reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYNCFYVVYMKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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